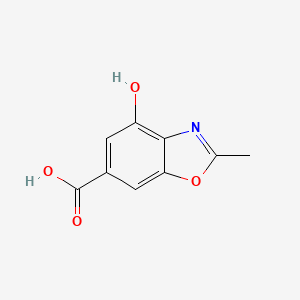

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-2-methylbenzoxazole-6-carboxylic acid (HMB) is a heterocyclic compound that belongs to the class of benzoxazole derivatives. It is a white crystalline solid with a molecular formula of C9H7NO4 and a molecular weight of 197.16 g/mol. HMB has been extensively studied for its potential applications in various scientific research areas, including drug discovery, organic synthesis, and material science.

Applications De Recherche Scientifique

Synthesis of Aromatic Constituents in Antibiotics

4-Hydroxy-2-methylbenzoxazole-6-carboxylic acid and related compounds play a crucial role in the synthesis of aromatic constituents found in antibiotics, such as calichemicins. These compounds are synthesized on a preparative scale from readily available starting materials, highlighting their importance in pharmaceutical chemistry (Laak & Scharf, 1989).

Development of Potential Alzheimer's Disease Treatments

In the search for Alzheimer's disease treatments, derivatives of hydroxybenzoic acids, which are structurally related to this compound, have shown promise. These derivatives have been developed to inhibit histone deacetylase, thereby decreasing the phosphorylation and aggregation of tau proteins, which are key factors in Alzheimer's pathology (Lee et al., 2018).

Role in Carboxylesterase-Driven Metabolism

Hydroxybenzoic acids, which include this compound, undergo metabolism in the skin, primarily through hydrolysis by carboxylesterases. This process is crucial for understanding the dermal absorption and metabolism of various cosmetic and pharmaceutical compounds (Jewell et al., 2007).

Facilitating Chemical Synthesis

This compound and its derivatives facilitate the synthesis of various chemical structures. For example, a study demonstrates a facile method for activating hydroxy-substituted carboxylic acids, like this compound, for the synthesis of esters and amides. This technique is vital for creating a wide range of chemical products, including pharmaceuticals (Katritzky et al., 2006).

Contribution to Liquid Crystal Research

Compounds structurally similar to this compound have been used in the synthesis of chiral liquid crystal materials. These studies help in understanding the influence of different molecular structures on the properties of liquid crystals, which have applications in electronic displays and other technologies (Tsai et al., 2006).

Antitumor Properties

Derivatives of this compound have been studied for their potential as antitumor agents. For instance, the synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives has shown cytotoxicity against tumorigenic cell lines, suggesting a pathway for the development of new cancer treatments (Hayakawa et al., 2004).

Safety and Hazards

The safety information for “4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-4-10-8-6(11)2-5(9(12)13)3-7(8)14-4/h2-3,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCWPTPOMUNBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2O1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide](/img/structure/B3007823.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3007826.png)

![8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3007831.png)

![3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B3007838.png)